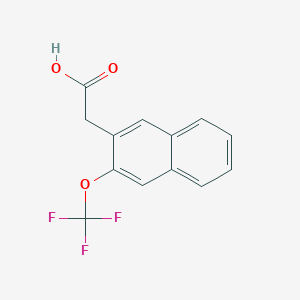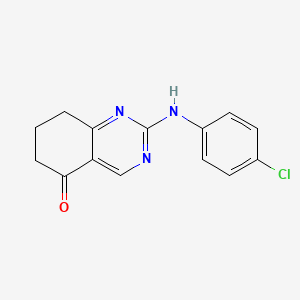
2-(Trifluoromethoxy)naphthalene-3-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethoxy)naphthalene-3-acetic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, which is further substituted with an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethoxylation of a naphthalene precursor using reagents such as trifluoromethyl hypofluorite or trifluoromethyl sulfonic acid . The reaction conditions often require the use of a catalyst and controlled temperature to ensure the selective introduction of the trifluoromethoxy group.
Industrial Production Methods: In an industrial setting, the production of 2-(Trifluoromethoxy)naphthalene-3-acetic acid may involve large-scale trifluoromethoxylation reactions using optimized catalysts and reaction conditions to maximize yield and minimize by-products. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Trifluoromethoxy)naphthalene-3-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(Trifluoromethoxy)naphthalene-3-acetic acid has a wide range of applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of potential antithrombotic agents and lipoxygenase inhibitors.
Materials Science: Its unique properties make it valuable for the development of novel materials with enhanced stability and performance.
Agrochemicals: The compound’s derivatives may exhibit herbicidal or fungicidal activity.
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethoxy)naphthalene-3-acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological systems. The compound may inhibit enzymes such as lipoxygenase, thereby preventing the formation of inflammatory mediators.
Comparaison Avec Des Composés Similaires
2-Fluoro-2-(trifluoromethoxy)acetic acid: This compound also contains a trifluoromethoxy group and is used in similar applications.
Naphthalene-1-acetic acid: Another naphthalene derivative with an acetic acid moiety, used as a plant growth regulator.
Uniqueness: 2-(Trifluoromethoxy)naphthalene-3-acetic acid is unique due to the presence of both the trifluoromethoxy group and the naphthalene ring, which confer distinct chemical properties and reactivity. Its enhanced lipophilicity and metabolic stability make it particularly valuable in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C13H9F3O3 |
|---|---|
Poids moléculaire |
270.20 g/mol |
Nom IUPAC |
2-[3-(trifluoromethoxy)naphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C13H9F3O3/c14-13(15,16)19-11-6-9-4-2-1-3-8(9)5-10(11)7-12(17)18/h1-6H,7H2,(H,17,18) |
Clé InChI |
CWEQPDMFKIKACQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)CC(=O)O)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one](/img/structure/B11852381.png)




![N-[(4-Chlorophenyl)methyl]quinolin-8-amine](/img/structure/B11852408.png)

![4-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11852424.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6,7,8-tetrahydroisoquinoline](/img/structure/B11852438.png)
![1'-Ethyl-6'-fluoro-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11852440.png)
![3-Phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B11852445.png)
![3-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11852446.png)

